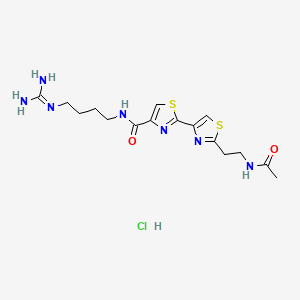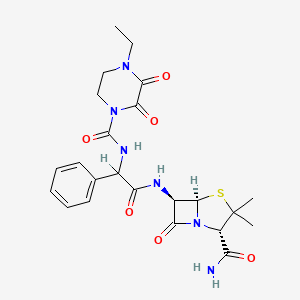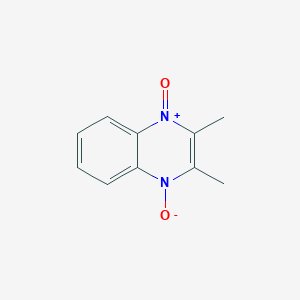
2,3-二甲基喹喔啉 1,4-二氧化物
描述
2,3-Dimethylquinoxaline 1,4-dioxide is a chemical compound with the formula C10H10N2O2 and a molecular weight of 190.1986 . It is also known by other names such as E-130, Quinoxaline, 2,3-dimethyl-, 1,4-dioxide, 2,3-Dimethylquinoxaline dioxide, 2,3-Dimethylquinoxaline di-N-oxide, and 2,3-Dimethylquinoxaline N,N’-dioxide .
Synthesis Analysis
Quinoxaline 1,4-dioxides, including 2,3-Dimethylquinoxaline 1,4-dioxide, are an important class of heterocyclic N-oxides. Their synthesis has been the focus of many studies due to their diverse biological properties . For instance, bromination of 2,3-dimethylquinoxaline 1,4-dioxide yields 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, which, upon treatment with acetic acid in the presence of triethylamine, gives quinoxidine. Hydrolysis of the di-O-acetyl derivative in aqueous methanol leads to dioxidine .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylquinoxaline 1,4-dioxide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The high reactivity and tendency of 2,3-Dimethylquinoxaline 1,4-dioxide to undergo various rearrangements have piqued the interest of synthetic chemists . For example, the first stage of a proposed mechanism includes the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethylquinoxaline 1,4-dioxide include a molecular weight of 190.1986 . More detailed information about its physical and chemical properties may be available from specialized databases or resources .科学研究应用
抗真菌活性
2,3-二甲基喹喔啉已显示出显着的抗真菌特性。Alfadil 等人 (2021) 进行了一项临床前研究,表明其对多种病原真菌(包括念珠菌、曲霉菌、隐球菌和毛癣菌属)有效。这项研究突出了其作为抗击严重真菌感染的新型抗真菌剂的潜力 (Alfadil 等人,2021)。
西地喹的合成
在重要的化学化合物西地喹的合成中,2,3-二甲基喹喔啉起着至关重要的作用。Jie 和 Key (2013) 详细介绍了西地喹的合成过程,强调了 2,3-二甲基喹喔啉在反应机理及其工业应用中的重要性 (Jie & Key,2013)。
光谱和结构研究
Benali 等人 (2008) 探索了 1,4-二甲基喹喔啉-2,3-二酮碘化钾配合物的结构和光谱性质。他们研究了溶剂对其光物理性质的影响,为其在各个科学领域的潜在应用提供了见解 (Benali 等人,2008)。
生物活性建模
Tayupov 等人 (2021) 使用质谱和密度泛函理论对 2,3-二甲基喹喔啉衍生物的生物活性进行了建模。他们的研究提供了对该化合物在医学和食品工业中广泛使用的抗菌和抗真菌特性的更深入理解 (Tayupov 等人,2021)。
与纳米粒子的相互作用
Rani 等人 (2013) 研究了二氧化锡纳米颗粒与相关化合物 1,4-二羟基 2,3-二甲基 9,10-蒽醌之间的相互作用。他们的研究揭示了此类化合物在与纳米粒子接触时的荧光性质,为材料科学中的新应用开辟了道路 (Rani、Sasirekha & Ramakrishnan,2013)。
安全和危害
2,3-Dimethylquinoxaline 1,4-dioxide is classified as having acute oral toxicity, causing skin irritation, serious eye damage, and specific target organ toxicity with a single exposure, particularly affecting the respiratory system . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
未来方向
Quinoxaline 1,4-dioxides, including 2,3-Dimethylquinoxaline 1,4-dioxide, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The wide range of biological activity of these compounds determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .
属性
IUPAC Name |
2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQSYZOPRMHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202691 | |
| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylquinoxaline 1,4-dioxide | |
CAS RN |
5432-74-6 | |
| Record name | Quinoxaline, 2,3-dimethyl-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5432-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC21658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Hydroxy-1,3-thiazol-3-ium-3-yl)ethyl [2-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1212769.png)
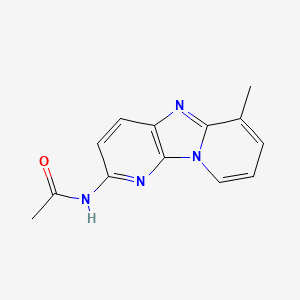
![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
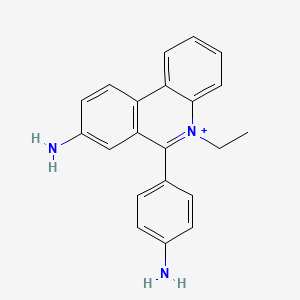
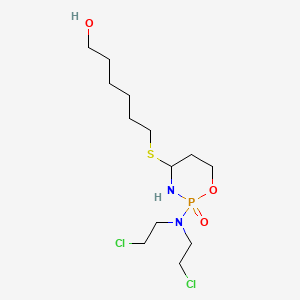
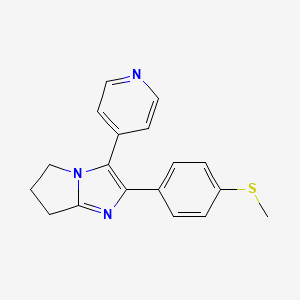
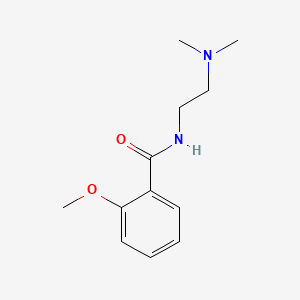
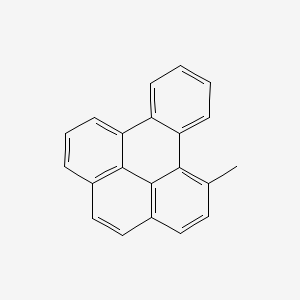
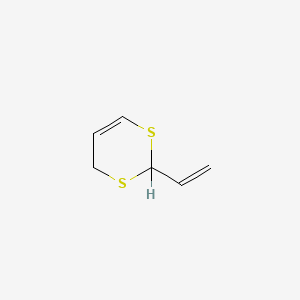
![3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide](/img/structure/B1212780.png)
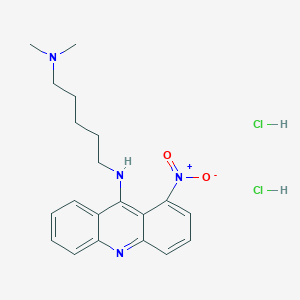
![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)
